Computed Lipophilicity (XLogP3‑AA): Intermediate Value Between 5‑Methyl and Non‑Brominated Analogues
The target compound exhibits an XLogP3‑AA of 1.5, positioning it between the more lipophilic 5‑methyl analog (XLogP3‑AA 2.2) and the less lipophilic non‑brominated 5‑methoxymethyl congener (XLogP3‑AA 0.8) [1][2][3]. This intermediate lipophilicity is likely to reduce non‑specific binding while maintaining sufficient membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole (2.2); 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole (0.8) |
| Quantified Difference | Δ = −0.7 vs 5‑methyl; Δ = +0.7 vs non‑brominated |
| Conditions | XLogP3‑AA algorithm (PubChem 2024.11.20 release) |
Why This Matters
A logP of ~1.5 is within the optimal range for oral bioavailability (Lipinski’s rule of five), whereas the 5‑methyl analogue (2.2) approaches the upper limit and may exhibit poor solubility or increased off‑target binding, and the non‑brominated analogue (0.8) may suffer from insufficient membrane penetration.
- [1] PubChem CID 122171041: 4-bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole; XLogP3‑AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1855944-42-1 View Source
- [2] PubChem CID 51000270: 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole; XLogP3‑AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/1243250-04-5 View Source
- [3] PubChem CID 122170865: 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole; XLogP3‑AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/1856041-63-8 View Source
